5-Bromo-2,3-dihydrobenzofuran-3-ol

Lipophilicity ADME Properties Drug Discovery

Inconsistent halogenated benzofuran analogs cause failed cross-coupling yields and irreproducible bioactivity data due to altered LogP/sterics. This specific 5-bromo regioisomer solves variability with a defined reactivity handle. - **Reactive handle:** Bromine at C5 enables Suzuki-Miyaura/Sonogashira diversification. - **Calculated properties:** LogP ~1.7, LogD ~1.7 (pH 7.4) - favorable for intracellular target access. - **Supply security:** ≥95% purity, stable crystalline solid, ambient shipping.

Molecular Formula C8H7BrO2
Molecular Weight 215.046
CAS No. 5590-43-2
Cat. No. B2851219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydrobenzofuran-3-ol
CAS5590-43-2
Molecular FormulaC8H7BrO2
Molecular Weight215.046
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)Br)O
InChIInChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2
InChIKeyQKYZCEGIXWRWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dihydrobenzofuran-3-ol Procurement Guide


5-Bromo-2,3-dihydrobenzofuran-3-ol (CAS: 5590-43-2) is a brominated heterocyclic compound belonging to the 2,3-dihydrobenzofuran-3-ol family, a class of molecules recognized for their value as scaffolds in medicinal chemistry and drug synthesis [1]. This compound features a bromine atom at the 5-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring, with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [2]. It is primarily utilized as a versatile chemical building block and intermediate for the synthesis of more complex molecules .

Workflow Medicinal chemistry scaffold synthesis
Selection 5-Bromo substitution for cross-coupling and SAR studies
Use Context Versatile building block for research synthesis

Substitution Risks for 5-Bromo-2,3-dihydrobenzofuran-3-ol


Substituting 5-Bromo-2,3-dihydrobenzofuran-3-ol with a different halogenated or positional isomer from the 2,3-dihydrobenzofuran-3-ol class can introduce significant and unpredictable deviations in downstream applications. While the core scaffold is shared, the identity and position of the halogen substituent profoundly influence key molecular properties, including lipophilicity and reactivity, which are critical for successful synthetic transformations [1]. For instance, simply changing the halogen from bromine to chlorine or fluorine will alter the compound's LogP and LogD values, affecting its behavior in biphasic reactions or biological assays [2]. Similarly, moving the bromine atom from the 5- to the 6- or 7-position changes the steric and electronic environment, which can drastically impact the outcome of cross-coupling reactions or interactions with biological targets . Generic substitution without rigorous, application-specific validation therefore carries a high risk of failed syntheses, irreproducible results, and wasted resources.

Halogen Type Mismatch

Replacing bromine with chlorine or fluorine may shift lipophilicity and reactivity, altering synthetic outcomes and biological readouts.

Positional Isomer Variance

Moving bromine to 6- or 7-position changes steric and electronic environment, likely affecting cross-coupling efficiency and target interactions.

5-Bromo-2,3-dihydrobenzofuran-3-ol Quantitative Evidence


Lipophilicity (LogP/LogD) Comparison

The lipophilicity of a molecule, quantified by its partition coefficient (LogP) and distribution coefficient at physiological pH (LogD), is a critical parameter influencing solubility, membrane permeability, and metabolic stability. 5-Bromo-2,3-dihydrobenzofuran-3-ol has a calculated LogP and LogD (pH 7.4) of 1.705 [1]. While direct experimental comparison data for all analogs is not available from a single source, this value serves as a crucial reference point. For comparison, the unsubstituted parent scaffold, 2,3-dihydrobenzofuran-3-ol (CAS 5380-80-3), would have a significantly lower LogP due to the absence of the hydrophobic bromine atom .

Lipophilicity
Class-level
Target LogP 1.705 (calc.) vs unsubstituted scaffold (lower est.)
Supports lipophilicity context for selection
In silico prediction; experimental validation recommended
Lipophilicity ADME Properties Drug Discovery

Purity and Synthetic Utility

The utility of a chemical building block is directly tied to its available purity. 5-Bromo-2,3-dihydrobenzofuran-3-ol is commercially available with a standard purity of 95+% from major suppliers . This high purity grade minimizes the risk of side reactions and simplifies purification steps in downstream synthesis, providing a reliable benchmark for procurement.

Commercial Purity
Data to verify
95+% (standard grade)
Establishes procurement baseline
Supplier specification; verify lot-specific COA
Synthetic Intermediate Chemical Purity Procurement

Halogenation Modulates Cytotoxicity

While no head-to-head data exists for 5-Bromo-2,3-dihydrobenzofuran-3-ol, SAR studies on related benzofuran derivatives provide strong class-level evidence for the role of bromine substitution. Research indicates that the introduction of a bromine atom into the benzofuran scaffold can significantly increase cytotoxicity towards cancer cell lines [1]. For instance, a study on 2-aroylbenzofuran-3-ols found that several 5-bromo-substituted derivatives exhibited IC50 values in the low micromolar range (1.39–8.03 µM) against Hep-G2 liver cancer cells, demonstrating potent inhibitory abilities [2]. This class-level insight suggests that the 5-bromo substituent is not merely a synthetic handle but a critical structural feature that can enhance biological activity, distinguishing it from non-halogenated or differently substituted analogs.

Cytotoxicity SAR
Class-level
5-Br analogs: IC₅₀ 1.39–8.03 µM (Hep-G2); no direct data for this compound
Supports cytotoxicity endpoint review
Class-level SAR; requires compound-specific validation
Anticancer Research Structure-Activity Relationship (SAR) Cytotoxicity

5-Bromo-2,3-dihydrobenzofuran-3-ol Applications


Medicinal Chemistry Hit-to-Lead Optimization

In a hit-to-lead program where a 2,3-dihydrobenzofuran-3-ol scaffold has been identified, 5-Bromo-2,3-dihydrobenzofuran-3-ol can be selected to explore the impact of bromine substitution on lipophilicity (LogP ~1.7) and subsequent ADME/PK properties, guided by the calculated physicochemical data [1]. The known SAR linking bromine to enhanced cytotoxicity provides a rationale for its inclusion in focused libraries for anticancer screening [2].

Chemical Library Synthesis via Cross-Coupling

This compound is an ideal building block for generating chemical diversity. The bromine atom at the 5-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce a wide range of aryl, heteroaryl, or alkynyl groups. Its commercial availability at 95+% purity ensures it is a reliable starting material for synthesizing complex molecular libraries .

Halogen Probes for Target Identification

In chemical biology, the bromine atom can be utilized for structural biology applications (e.g., anomalous scattering in X-ray crystallography) or as a heavy atom label in mass spectrometry. The specific position of the bromine on the 2,3-dihydrobenzofuran-3-ol core makes this compound a well-defined probe for investigating binding interactions, as its LogD value of ~1.7 at pH 7.4 suggests favorable properties for accessing intracellular targets [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Exploration
5-Bromo substitution for lipophilicity and cytotoxicity endpoint context
LogD and cell-model assay validation
Chemical Library Synthesis via Cross-Coupling
5-Bromo reactive handle for Pd-catalyzed couplings
Synthetic utility and purity verification
Structural Biology Probe
Bromine as heavy atom label for crystallography or MS
Binding-interaction studies
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